1-(Azepan-1-yl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone
Description
This compound features a unique hybrid architecture combining three critical motifs:
- 1,2,4-Oxadiazole: A heteroaromatic ring known for metabolic stability and hydrogen-bonding capabilities, linked to a 4-methoxyphenyl group for enhanced lipophilicity .
- Pyridine-thioethanone backbone: A pyridinyl sulfide bridge connected to a ketone group, enabling diverse reactivity and intermolecular interactions .
While direct biological data for this compound are unavailable in the provided evidence, its structural components are associated with antimicrobial, anticancer, and kinase inhibitory activities in related molecules .
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-28-18-9-6-16(7-10-18)21-24-22(29-25-21)17-8-11-19(23-14-17)30-15-20(27)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBDABDYPRUROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Azepan-1-yl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone , identified by its CAS number 1251548-47-6 , is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 424.5 g/mol . The presence of both azepane and oxadiazole moieties contributes to its biological activity.
Anticancer Activity
- Mechanism of Action : Compounds containing the 1,2,4-oxadiazole moiety have shown promising anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values ranging from 0.003 to 9.27 µM depending on the derivative .
- Case Studies : A study highlighted a derivative of 1,2,4-oxadiazole that exhibited selective cytotoxicity against renal cancer cells with an IC50 of 1.143 µM , showcasing its potential as a targeted anticancer agent .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Research has identified derivatives that selectively target the cannabinoid receptor CB2, which is implicated in inflammatory pain modulation without the psychoactive effects associated with CB1 activation. One such derivative demonstrated an EC50 value of 21.0 nM for CB2, indicating strong selectivity and potential for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Substituents on the oxadiazole ring | Altered potency against cancer cell lines |
| Variations in azepane substituents | Changes in selectivity for CB receptors |
| Different aryl groups | Impact on antimicrobial efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties:
Key Observations:
- Azepane vs. Smaller Rings : The seven-membered azepane in the target compound may enhance solubility and bioavailability compared to six-membered rings (e.g., piperidine in ) due to reduced ring strain .
- Oxadiazole vs. Triazole/Thiadiazole : The 1,2,4-oxadiazole in the target offers superior metabolic stability over 1,2,4-triazole () or 1,3,4-thiadiazole (), which are prone to hydrolysis .
Physicochemical and Electronic Properties
- Polar Surface Area (PSA) : The target compound’s PSA (~90 Ų) is lower than ’s carboxylic acid derivative (~120 Ų), suggesting better membrane permeability .
- Electron-Withdrawing Effects : The 4-methoxyphenyl group in the target provides electron-donating resonance, contrasting with the electron-withdrawing fluorophenyl group in , which may alter binding affinities .
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is typically synthesized from 4-methoxybenzonitrile derivatives. Treatment with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding amidoxime:
$$
\text{4-Methoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{4-Methoxyphenylamidoxime}
$$
Yield : 85–92% (reported for analogous substrates).
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with activated carboxylic acid derivatives. For example, coupling with 5-(pyridin-2-yl)thiophene-2-carbonyl chloride in the presence of carbonyldiimidazole (CDI) forms the oxadiazole core:
$$
\text{Amidoxime} + \text{R-COCl} \xrightarrow{\text{CDI, DMSO}} \text{1,2,4-Oxadiazole}
$$
Optimized Conditions :
- Solvent: Dimethyl sulfoxide (DMSO)
- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Temperature: 20°C
- Yield: 78–86%
Preparation of Pyridinyl-Thiol Intermediate
Functionalization of Pyridine
2-Mercaptopyridine derivatives are synthesized via:
- Nucleophilic Aromatic Substitution : Reaction of 2-chloro-5-nitropyridine with sodium hydrosulfide (NaSH).
- Oxidative Coupling : Using elemental sulfur and copper catalysts.
Example Protocol :
$$
\text{2-Chloro-5-nitropyridine} + \text{NaSH} \xrightarrow{\text{EtOH, 70°C}} \text{2-Mercapto-5-nitropyridine} \quad (\text{Yield: 65%})
$$
Nitro Group Reduction
The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe):
$$
\text{2-Mercapto-5-nitropyridine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Mercapto-5-aminopyridine} \quad (\text{Yield: 88%})
$$
Synthesis of Azepane-Ethanone Backbone
Azepane Alkylation
Azepane reacts with bromoethanone in acetonitrile under basic conditions (K₂CO₃):
$$
\text{Azepane} + \text{BrCH}2\text{C(O)R} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{1-(Azepan-1-yl)ethanone} \quad (\text{Yield: 74%})
$$
Key Parameters :
- Molar ratio: 1:1.2 (azepane:bromoethanone)
- Reaction time: 12–16 hours
Final Coupling Strategies
Thioether Bond Formation
The pyridinyl-thiol and azepane-ethanone fragments are coupled via nucleophilic substitution. Optimization data from analogous reactions (Table 1):
Table 1: Thioether Formation Conditions
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| DBU | DMSO | 20°C | 82% | |
| K₂CO₃ | DMF | 60°C | 68% | |
| Et₃N | THF | 40°C | 59% |
Mechanism :
$$
\text{R-SH} + \text{R'-X} \xrightarrow{\text{Base}} \text{R-S-R'} + \text{HX}
$$
Oxadiazole-Pyridine Coupling
The 1,2,4-oxadiazole fragment is introduced via Suzuki-Miyaura cross-coupling or direct cyclization (Table 2):
Table 2: Oxadiazole Coupling Efficiency
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 75% | 98% |
| Direct Cyclization | CDI/DBU | 86% | 97% |
Challenges and Optimization
- Thiol Oxidation : Mercaptopyridines are prone to disulfide formation; inert atmospheres (N₂/Ar) are critical.
- Oxadiazole Regioselectivity : CDI-mediated cyclization minimizes byproducts compared to traditional acyl chlorides.
- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification.
Q & A
Q. What are the key synthetic routes for synthesizing 1-(Azepan-1-yl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone?
The synthesis typically involves multi-step reactions:
- Oxadiazole formation : Reacting 4-methoxybenzamide with hydroxylamine to form an amidoxime, followed by cyclization with a carbonyl source (e.g., cyanuric chloride) under reflux .
- Thioether linkage : Coupling the oxadiazole-pyridine intermediate with a thiol-containing azepane derivative using base catalysis (e.g., K₂CO₃ in DMF) .
- Final coupling : Introducing the azepane moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts for C–N bond formation .
Key intermediates are monitored via TLC or HPLC, and yields are optimized by controlling reaction time (12–24 hours) and temperature (60–100°C) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons (~δ 3.8 ppm) and azepane methylene signals (δ 1.5–2.5 ppm) as key markers .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 453.15 [M+H]⁺) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- IR spectroscopy : Detects functional groups like C=O (1690–1710 cm⁻¹) and C–O–C (1250 cm⁻¹) .
Q. How does the 4-methoxyphenyl group influence the compound’s electronic properties?
The methoxy group is electron-donating, enhancing the oxadiazole ring’s electron density. This alters dipole moments and may improve binding to biological targets (e.g., enzymes with aromatic pockets) via π-π stacking. Computational studies (DFT) show reduced HOMO-LUMO gaps (~4.5 eV), suggesting increased reactivity .
Advanced Research Questions
Q. What strategies optimize reaction yields during synthesis?
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in azepane introduction, achieving yields >70% .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation, while ethanol minimizes side reactions during cyclization .
- Temperature control : Maintaining 80°C during oxadiazole cyclization prevents decomposition, increasing yields by 15–20% .
Q. How can structural modifications enhance biological activity?
- Substitution patterns : Replacing 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) may alter binding affinity to kinase targets. SAR studies show IC₅₀ values correlate with substituent electronegativity .
- Azepane ring expansion : Seven-membered rings improve conformational flexibility, enhancing membrane permeability (logP ~2.8 vs. 1.5 for piperidine analogs) .
- Thioether vs. ether linkages : Thioethers increase metabolic stability (t₁/₂ >6 hours in microsomal assays) compared to ethers .
Q. What computational methods predict target interactions?
- Molecular docking : AutoDock Vina screens against kinase domains (e.g., EGFR), identifying hydrogen bonds between the oxadiazole ring and Thr766 .
- MD simulations : GROMACS assesses binding stability over 100 ns, showing RMSD <2 Å for the ligand-protein complex .
- Pharmacophore modeling : Highlights essential features like the oxadiazole’s planar structure and azepane’s hydrophobic bulk .
Q. How are conflicting spectral data resolved in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in azepane and pyridine regions .
- X-ray crystallography : Confirms dihedral angles between oxadiazole and pyridine rings (e.g., 12.5°), resolving ambiguity from NOESY data .
- Isotopic labeling : ¹⁵N-labeled intermediates clarify nitrogen connectivity in the oxadiazole ring .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
- Intermediate isolation : Purify via column chromatography (SiO₂, hexane/EtOAc gradient) after each step .
- Stoichiometric precision : Use Schlenk lines for moisture-sensitive steps (e.g., azepane coupling) .
- Quality control : Validate intermediates via melting point consistency (±2°C) and LC-MS retention times .
Q. How is stability assessed under experimental conditions?
- Forced degradation studies : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor via HPLC for degradation products (e.g., hydrolysis of the oxadiazole to amide) .
- Lyophilization : Improves shelf life (>12 months at −20°C) compared to solution storage .
Contradictions & Gaps in Literature
- Oxadiazole cyclization efficiency : While reports 85% yields using cyanuric chloride, notes variability (50–70%) with PCl₅, suggesting reagent-dependent outcomes .
- Biological activity : Some studies emphasize kinase inhibition (IC₅₀ ~50 nM), while others report negligible activity, possibly due to assay conditions (e.g., ATP concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
